molecular formula C16H11F3O3 B13422188 o-Toluic acid, alpha-(3-(trifluoromethyl)benzoyl)- CAS No. 50439-12-8

o-Toluic acid, alpha-(3-(trifluoromethyl)benzoyl)-

Cat. No.: B13422188
CAS No.: 50439-12-8
M. Wt: 308.25 g/mol
InChI Key: RPBXZQUBVUVVET-UHFFFAOYSA-N
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Description

. This compound is characterized by the presence of a trifluoromethyl group attached to the benzene ring, which significantly influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the electrophilic aromatic substitution reaction, where trifluoromethylation is achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst .

Industrial Production Methods

. The process is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

o-Toluic acid, alpha-(3-(trifluoromethyl)benzoyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols .

Scientific Research Applications

o-Toluic acid, alpha-(3-(trifluoromethyl)benzoyl)- has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of o-Toluic acid, alpha-(3-(trifluoromethyl)benzoyl)- involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Trifluoromethylbenzoic acid
  • o-Trifluoromethylbenzoic acid
  • Benzoic acid, 2-(trifluoromethyl)-

Uniqueness

o-Toluic acid, alpha-(3-(trifluoromethyl)benzoyl)- is unique due to the specific positioning of the trifluoromethyl group on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules .

Properties

CAS No.

50439-12-8

Molecular Formula

C16H11F3O3

Molecular Weight

308.25 g/mol

IUPAC Name

2-[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]benzoic acid

InChI

InChI=1S/C16H11F3O3/c17-16(18,19)12-6-3-5-11(8-12)14(20)9-10-4-1-2-7-13(10)15(21)22/h1-8H,9H2,(H,21,22)

InChI Key

RPBXZQUBVUVVET-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)C2=CC(=CC=C2)C(F)(F)F)C(=O)O

Origin of Product

United States

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